molecular formula C17H20N2O4S B2841833 2-(3,5-dimethoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide CAS No. 896293-30-4

2-(3,5-dimethoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide

Cat. No.: B2841833
CAS No.: 896293-30-4
M. Wt: 348.42
InChI Key: LCURDCHUNIPBCO-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide is a synthetic substituted thiophene carboxamide derivative of interest in agricultural microbiological research. Compounds within this class have been investigated for their potential as microbicides, offering a basis for the development of novel crop protection agents to control phytopathogenic microorganisms . The structure combines a dimethyl-substituted thiophene carboxamide core with a 3,5-dimethoxybenzamido moiety, a design feature seen in other bioactive molecules targeting a range of microbial threats . This product is intended for laboratory research to further explore its specific mechanism of action, efficacy, and environmental fate. It is provided as a high-purity material to ensure reliable and reproducible experimental results. This compound is strictly for research purposes in controlled laboratory settings. This compound is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[(3,5-dimethoxybenzoyl)amino]-N,4,5-trimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-9-10(2)24-17(14(9)16(21)18-3)19-15(20)11-6-12(22-4)8-13(7-11)23-5/h6-8H,1-5H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCURDCHUNIPBCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC(=CC(=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the acylation of 3,5-dimethoxybenzoic acid with an appropriate amine to form the benzamido intermediate. This intermediate is then subjected to a series of reactions, including cyclization and methylation, to yield the final thiophene derivative. The reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and bases like triethylamine (TEA) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The methoxy and methyl groups on the benzamido and thiophene rings can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include organic solvents (e.g., THF, dichloromethane), bases (e.g., TEA, sodium hydroxide), and acids (e.g., hydrochloric acid). The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized thiophene compounds.

Scientific Research Applications

2-(3,5-Dimethoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug discovery and development.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist at certain receptor sites, inhibiting the activity of specific enzymes or proteins. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

The compound is compared to two benzamido-containing derivatives from :

6,6'-Bis-(3,5-dimethoxybenzamido)-3,3'-ethanediyl-di-benzoic acid (18l)

Bis-(4-(3,5-dimethoxybenzamido)-phenyl)-methane (18j)

Key Structural Features:
Compound Name Core Structure Substituents/Functional Groups
Target Compound Thiophene 3,5-Dimethoxybenzamido (position 2); N,4,5-trimethylcarboxamide (position 3)
6,6'-Bis-(3,5-dimethoxybenzamido)-... (18l) Benzene (dimer) Two 3,5-dimethoxybenzamido groups; ethanediyl linker; carboxylic acid termini
Bis-(4-(3,5-dimethoxybenzamido)-phenyl)-methane (18j) Benzene (bis-phenyl) Two 3,5-dimethoxybenzamido groups; methane linker between phenyl rings

Analysis :

  • Substituent Effects : The N,4,5-trimethylcarboxamide in the target introduces steric hindrance and lipophilicity, contrasting with the carboxylic acid groups in 18l, which may enhance solubility in polar solvents.
  • Linker Diversity : 18l and 18j employ ethanediyl and methane linkers, respectively, enabling dimerization or extended conjugation, whereas the target compound lacks such linkers, limiting its spatial flexibility .

Comparison :

  • The target compound’s methyl-substituted thiophene may introduce synthetic complexity, requiring careful regioselective functionalization.
  • In contrast, 18l and 18j rely on straightforward condensation reactions, albeit with lower yields due to dimer formation.

Biological Activity

2-(3,5-Dimethoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide is a compound with potential biological activity that has garnered interest in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a thiophene ring and a dimethoxybenzamide moiety. Its molecular formula is C15H19N1O3SC_{15}H_{19}N_{1}O_{3}S, with a molecular weight of approximately 295.38 g/mol.

Antiproliferative Effects

Research indicates that derivatives of thiophene compounds exhibit significant antiproliferative activity against various cancer cell lines. For example, studies on related compounds have shown that modifications to the aryl moiety can enhance their efficacy as tubulin inhibitors, leading to cell cycle arrest and apoptosis in cancer cells .

Table 1: Summary of Antiproliferative Activity

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundHL-60 (human leukemia)TBDTubulin polymerization inhibition
2-(3',4',5'-Trimethoxybenzoyl)-3-amino-5-aryl thiophenesVarious1.5 - 10Induction of apoptosis via G2/M arrest

The mechanism of action for this compound appears to involve the inhibition of tubulin polymerization, which is critical for mitotic spindle formation during cell division. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in sensitive cell lines .

Case Studies

A notable study evaluated the biological activity of similar thiophene derivatives and demonstrated their ability to induce apoptosis in HL-60 cells. The study reported that specific substitutions at the para-position of the phenyl group significantly influenced antiproliferative activity .

Case Study Data:

  • Study Title: "Synthesis and Biological Evaluation of Thiophene Derivatives"
  • Findings: Compounds with electron-withdrawing groups at specific positions showed enhanced activity.
  • Conclusion: The structure-activity relationship (SAR) suggests that further optimization could yield more potent derivatives.

Toxicological Profile

While the primary focus has been on therapeutic applications, understanding the toxicological profile is crucial. Preliminary assessments indicate that while some derivatives exhibit low toxicity in vitro, further studies are needed to evaluate their safety in vivo.

Q & A

Q. Addressing Contradictions :

  • Dose-Response Reproducibility : Validate results across ≥3 independent experiments.
  • Cell Line Variability : Use standardized cell lines (e.g., ATCC) and control compounds (e.g., doxorubicin for cytotoxicity) .
  • Mechanistic Follow-Up : Combine biochemical assays with transcriptomic profiling to confirm target engagement .

How is the compound’s stability assessed under experimental conditions?

Q. Advanced

  • Thermal Stability : TGA/DSC analysis to determine decomposition temperatures (>200°C typical for thiophene derivatives) .
  • Solution Stability : Monitor via HPLC in PBS or DMSO over 24–72 hours; degradation >5% warrants formulation optimization (e.g., lyophilization) .
  • Light Sensitivity : Store in amber vials if UV-Vis spectra show absorbance shifts after light exposure .

What computational methods support the design of derivatives with enhanced activity?

Q. Advanced

  • Molecular Dynamics (MD) : Simulate binding to FLT-3 or COX-2 active sites to identify key interactions (e.g., hydrogen bonds with methoxy groups) .
  • QSAR Modeling : Use Gaussian or Schrodinger Suite to correlate electronic parameters (HOMO/LUMO) with bioactivity .
  • ADMET Prediction : SwissADME or pkCSM to optimize solubility (<-3.0 LogS) and reduce hepatotoxicity risk .

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